Benzofuran-2-carboxylic acid

Overview

Description

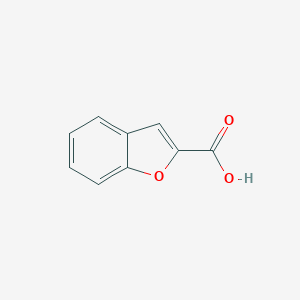

Benzofuran-2-carboxylic acid (CAS 496-41-3) is a heterocyclic organic compound with the molecular formula C₉H₆O₃ and a molecular weight of 162.14 g/mol . It features a benzofuran core (a fused benzene and furan ring) with a carboxylic acid group at the 2-position. This compound is commercially available and serves as a critical intermediate in synthesizing bioactive molecules, including antitumor agents, anti-inflammatory drugs, and adenosine receptor antagonists . Its physicochemical properties include a boiling point of 390.9°C, moderate aqueous solubility (Log S = -2.19 via ESOL), and low BBB permeability, making it suitable for peripheral therapeutic applications .

Key synthetic routes involve:

- Perkin rearrangement: Microwave-assisted synthesis from 3-bromocoumarins yields benzofuran-2-carboxylic acids in >90% efficiency within 5 minutes .

- Cyclization of ethyl 2-formylphenoxyacetate: Base-catalyzed intramolecular aldolization forms the benzofuran ring, favored by electron-donating substituents like halogens .

Scientific Research Applications

Inhibition of Leukotriene Biosynthesis

Benzofuran-2-carboxylic acid and its derivatives have been identified as effective inhibitors of the 5-lipoxygenase enzyme system, which is crucial in the biosynthesis of leukotrienes. These compounds can mitigate conditions such as asthma, allergic rhinitis, and other inflammatory diseases by preventing the production of leukotrienes that contribute to inflammation and allergic responses.

Key Findings:

- Compounds derived from this compound have demonstrated efficacy in reducing symptoms associated with allergic reactions and inflammation by inhibiting leukotriene synthesis .

- The inhibition mechanism involves blocking the enzymatic activity of 5-lipoxygenase, leading to decreased leukotriene levels in biological systems.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have shown selective inhibition against various carbonic anhydrase isoforms, particularly hCA IX and hCA XII, which are implicated in tumor progression and metastasis.

Table 1: Inhibition Potency against Carbonic Anhydrase Isoforms

| Compound | hCA IX (K_I μM) | hCA XII (K_I μM) |

|---|---|---|

| 9a | 0.56 | 0.88 |

| 9b | 0.79 | 3.4 |

| 9c | 5.1 | 10.1 |

Case Study:

- A study reported that benzofuran-based carboxylic acids exhibited submicromolar inhibition against hCA IX, indicating their potential for developing anticancer therapies targeting this isoform .

Anti-Proliferative Effects

This compound derivatives have also been assessed for their anti-proliferative effects on various cancer cell lines. The results indicate significant growth inhibition in breast cancer cell lines MCF-7 and MDA-MB-231.

Table 2: Anti-Proliferative Activity Against Breast Cancer Cell Lines

| Compound | IC50 (MCF-7 μM) | IC50 (MDA-MB-231 μM) |

|---|---|---|

| 9b | NA | 37.60 ± 1.86 |

| 9e | 14.91 ± 1.04 | 2.52 ± 0.39 |

| 9f | 19.70 ± 2.06 | 11.50 ± 1.05 |

The compound 9e showed particularly strong anti-proliferative action against MDA-MB-231 cells, with an IC50 value comparable to standard chemotherapeutics like Doxorubicin .

Synthesis and Structural Modifications

The synthesis of this compound derivatives often involves modifying the carboxylic acid group to enhance their biological activity. For example, oxymethyl-modified coumarinic acid-based prodrugs have been synthesized using this compound as a starting material, demonstrating its versatility in drug design .

Lymphoid Inhibitors

Recent research has identified this compound as a potent mimic of phosphotyrosine (pTyr), which can inhibit lymphoid signaling pathways critical for immune responses and cancer progression . This discovery opens new avenues for therapeutic interventions in autoimmune diseases and lymphoid cancers.

Mechanism of Action

The mechanism of action of benzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-2-carboxylic acid derivatives exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound Derivatives

Key Findings :

Reactivity: Electron-withdrawing groups (e.g., -NO₂) hinder cyclization, requiring isolated intermediates for synthesis, while halogens (-Br, -Cl) accelerate base-catalyzed aldolization .

Bioactivity: 5-Bromo-7-methoxy derivatives show potent adenosine A2A receptor antagonism (Ki < 100 nM) due to enhanced steric bulk . 5,7-Dichloro analogs exhibit NF-κB inhibition, linked to their ability to disrupt protein-DNA interactions .

Synthetic Efficiency : Microwave-assisted Perkin rearrangement achieves >90% yields for unsubstituted derivatives, while halogenated analogs require traditional cyclization (47–73% yields) .

Biological Activity

Benzofuran-2-carboxylic acid (BFCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and immunomodulation. This article provides a comprehensive overview of the biological activity of BFCA, supported by case studies, research findings, and data tables.

Overview of Biological Activities

Benzofuran derivatives, including BFCA, have been studied for their potential as therapeutic agents against various diseases. The following sections summarize key biological activities associated with BFCA.

1. Anticancer Activity

BFCA and its derivatives have demonstrated notable anticancer properties. Recent studies have shown that certain benzofuran-based compounds can inhibit specific cancer cell lines effectively.

- Inhibition of Carbonic Anhydrases (CAs) : BFCA derivatives have been identified as potent inhibitors of human carbonic anhydrase IX (hCA IX), a target implicated in tumorigenesis. Compounds such as 9b, 9e, and 9f exhibited submicromolar inhibitory activity with values of 0.56 μM, 0.79 μM, and 0.91 μM respectively . These compounds also showed significant antiproliferative effects on human breast cancer cell lines MCF-7 and MDA-MB-231.

- Cell Cycle Arrest and Apoptosis Induction : In MDA-MB-231 cells treated with benzofuran derivative 9e, a substantial increase in the G2-M phase population was observed (from 10.80% to 32.30%), indicating cell cycle arrest. Additionally, the sub-G1 phase population increased from 1.43% to 25.53%, suggesting enhanced apoptosis .

2. Immunomodulatory Effects

BFCA has also been explored for its role as a lymphoid tyrosine phosphatase (LYP) inhibitor:

- LYP Inhibition : BFCA was identified as a potent pTyr mimic that inhibits LYP with values of 0.93 μM and 1.34 μM for derivatives D34 and D14 respectively . This inhibition enhances T-cell receptor signaling and boosts antitumor immunity, leading to significant tumor growth suppression in mouse models.

- Regulation of Tumor Microenvironment : Treatment with D34 or D14 resulted in the upregulation of PD-1/PD-L1 expression, indicating potential synergy with PD-1/PD-L1 blockade therapies in cancer immunotherapy .

3. Kinase Inhibition

BFCA derivatives have shown promise as inhibitors of Pim-1 kinase:

- Binding Affinity Studies : Computational analysis revealed that BFCA derivatives interact effectively with the active site of Pim-1 kinase, which is overexpressed in various cancers including prostate cancer . The study provided insights into structure-activity relationships that could guide the development of more potent inhibitors.

Table 1: Inhibitory Activity of Benzofuran Derivatives on hCA IX

| Compound | (μM) | Cancer Cell Line | IC50 (μM) |

|---|---|---|---|

| 9b | 0.91 | MDA-MB-231 | - |

| 9e | 0.79 | MDA-MB-231 | 2.52 ± 0.39 |

| 9f | 0.56 | MCF-7 | - |

Table 2: LYP Inhibition by Benzofuran Derivatives

| Compound | (μM) | Effect on TCR Signaling |

|---|---|---|

| D34 | 0.93 | Enhanced activation |

| D14 | 1.34 | Enhanced activation |

Case Study: Anticancer Efficacy in Mouse Models

In an investigation into the anticancer efficacy of BFCA derivatives, compounds D34 and D14 were administered to mice bearing MC38 tumors. The results indicated a marked reduction in tumor size compared to control groups, attributed to enhanced T-cell activation and modulation of the tumor microenvironment .

Case Study: Molecular Docking Studies on Pim-1 Kinase

A molecular docking study aimed at understanding the interactions between BFCA derivatives and Pim-1 kinase revealed optimal binding configurations that correlate with experimental inhibition data . This study underscores the potential for developing targeted therapies based on BFCA scaffolds.

Chemical Reactions Analysis

Perkin Rearrangement

One of the primary methods for synthesizing benzofuran-2-carboxylic acid is through the Perkin rearrangement of 3-halocoumarins. This reaction typically involves the following steps:

-

Base-Catalyzed Ring Fission : The 3-halocoumarin undergoes ring fission in the presence of a base (commonly sodium hydroxide), resulting in a phenoxide anion.

-

Nucleophilic Attack : The phenoxide then attacks a vinyl halide, leading to the formation of this compound.

The efficiency of this method has been enhanced using microwave-assisted techniques, which significantly reduce reaction times from several hours to mere minutes while achieving high yields (up to 99%) for various derivatives .

Nucleophilic Substitution Reactions

This compound can undergo various nucleophilic substitution reactions due to its carboxylic acid functionality. For instance:

-

Formation of Carboxamides : Reaction with amines leads to the formation of benzofuran-2-carboxamides, which have been shown to exhibit significant biological activity against certain cancer types .

Decarboxylation Reactions

Under specific conditions, this compound can undergo decarboxylation, resulting in the formation of substituted benzofurans. This reaction is often facilitated by heating or in the presence of strong bases.

Carbonic Anhydrase Inhibition Studies

Recent studies have highlighted that certain benzofuran-based carboxylic acids exhibit inhibitory activity against carbonic anhydrases (CAs), which are important therapeutic targets for various diseases. The structure-activity relationship (SAR) studies indicate that modifications on the benzofuran scaffold can significantly impact their inhibitory potency .

Perkin Rearrangement Mechanism

The mechanism of the Perkin rearrangement involves two main stages:

-

Base-Catalyzed Ring Fission : The hydroxide ion adds to the carbonyl group of the coumarin, leading to a dianion intermediate.

-

Cyclization : The phenoxide anion then performs an intramolecular nucleophilic attack on the vinyl halide, resulting in cyclization and formation of this compound .

Rate Constants and Activation Energies

Research has quantified rate constants and activation energies for these reactions, providing insights into their kinetics and thermodynamics. For example, the Hammett reaction constants indicate that ring fission is a rapid process while cyclization is relatively slower, suggesting distinct mechanistic pathways .

Table 1: Yields from Microwave-Assisted Perkin Rearrangement

| Bromocoumarin | Product | Yield (%) |

|---|---|---|

| 1a | 2a | 99 |

| 1b | 2b | 95 |

| 1c | 2c | 99 |

| 1d | 2d | 97 |

Q & A

Q. What are the common synthetic methodologies for preparing Benzofuran-2-carboxylic acid and its derivatives?

Basic Research Focus

this compound is typically synthesized via transition-metal-catalyzed reactions. A widely used protocol involves Cu-catalyzed intramolecular C–O coupling followed by Mo(CO)₆-mediated carbonylation , enabling the formation of esters, amides, and carboxylic acids without requiring hazardous CO gas . For derivatives, palladium-catalyzed C–H arylation introduces substituents (e.g., hydroxylphenyl groups) at the C3 position of the benzofuran scaffold . Characterization often includes ¹H-NMR (provided by suppliers like Yunnan Xili Biotechnology ) and HPLC-MS to confirm purity and structural integrity .

Q. How do researchers characterize and validate the purity of this compound?

Basic Research Focus

Standard validation combines spectroscopic and chromatographic methods :

- ¹H-NMR : Used to confirm molecular structure and detect impurities (e.g., residual solvents) .

- HPLC-MS : Quantifies purity (>98% as per commercial standards) and identifies byproducts from incomplete reactions .

- Melting Point Analysis : Reported values (e.g., 192–196°C ) help cross-verify compound identity against literature.

Q. What challenges arise in synthesizing halogen-substituted derivatives, and how are they addressed?

Advanced Research Focus

Halogen-substituted derivatives (e.g., 5-fluoro or chloro analogs) often suffer from low yields due to steric hindrance and side reactions . Key strategies include:

- Optimizing Catalyst Systems : Switching from Pd to Cu/Mo catalysts reduces side reactions and improves functional group tolerance .

- Stepwise Functionalization : Introducing halogens after core scaffold synthesis minimizes interference during cyclization .

- Microwave-Assisted Synthesis : Reduces reaction times from days to hours, enhancing efficiency .

Q. How can conflicting data on biological activity (e.g., immune modulation vs. cytotoxicity) be resolved?

Advanced Research Focus

Contradictions in biological studies, such as NASA’s observation of immune modulation in PBMCs versus cytotoxicity in cancer models , require:

- Dose-Response Profiling : Establishing concentration thresholds for therapeutic vs. toxic effects.

- Cell-Specific Assays : Testing derivatives across diverse cell lines (e.g., primary immune cells vs. cancer cells) to identify structure-activity relationships .

- Gene Expression Analysis : Using RNA sequencing to map pathways affected by benzofuran derivatives under varying conditions (e.g., microgravity vs. terrestrial environments) .

Q. What methodologies enable the design of this compound conjugates for targeted drug delivery?

Advanced Research Focus

Conjugation strategies focus on enhancing bioavailability and selectivity:

- Bioconjugation via Click Chemistry : Attaching DBCO-acid to benzofuran scaffolds enables site-specific labeling for antibody-drug conjugates .

- Mustard-Type Pharmacophores : Incorporating nitrogen mustard groups (e.g., in amide derivatives) improves DNA alkylation in cancer cells .

- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester derivatives) enhances membrane permeability, with enzymatic hydrolysis releasing the active form .

Q. What steps are critical in synthesizing amide derivatives of this compound?

Methodological Workflow

A representative protocol for amide synthesis includes:

Activation of Carboxylic Acid : Use HBTU/DIEA in DMF to generate the reactive acyl intermediate .

Amine Coupling : React with primary/secondary amines (e.g., 5-fluoroindole derivatives) under inert conditions .

Purification : Employ preparative HPLC with TFA-modified gradients to isolate high-purity products (>95%) .

Validation : Confirm mass via ESI-MS (e.g., m/z 397 for a fluoroindole-ethylamino derivative) .

Q. How do environmental conditions (e.g., microgravity) affect this compound bioactivity?

Advanced Research Focus

NASA studies revealed that spaceflight conditions alter gene expression in PBMCs treated with benzofuran derivatives, potentially due to:

Preparation Methods

Perkin Rearrangement of 3-Halocoumarins

Traditional Perkin Rearrangement

The classical Perkin rearrangement, first reported in 1870, involves base-catalyzed ring contraction of 3-halocoumarins (1 ) to yield benzofuran-2-carboxylic acids (2 ). The reaction proceeds via a two-step mechanism:

-

Base-Catalyzed Ring Fission : Hydroxide ion addition to the coumarin carbonyl group induces ring opening, forming a phenoxide dianion intermediate .

-

Cyclization : Intramolecular nucleophilic attack by the phenoxide on the vinyl halide moiety generates the benzofuran core, followed by acidification to isolate the carboxylic acid .

Traditional conditions require refluxing 3-bromocoumarin in ethanolic NaOH for 3 hours, achieving quantitative yields . For example, 3-methyl-5,6-dimethoxy-3-bromocoumarin (1a ) converts to 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid (2a ) at 99% yield .

Microwave-Assisted Optimization

Microwave irradiation has revolutionized this method by reducing reaction times from hours to minutes. Using a CEM Discover microwave reactor at 300 W and 79°C, 1a rearranges to 2a in 5 minutes with 99% yield (Table 1) . This approach minimizes side reactions and energy consumption, making it industrially viable.

Table 1. Yields of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement

| 3-Bromocoumarin | Product | Yield (%) |

|---|---|---|

| 1a | 2a | 99 |

| 1b | 2b | 95 |

| 1c | 2c | 99 |

| 1d | 2d | 97 |

Cyclization of O-Alkylated Salicylaldehyde Derivatives

Synthesis of Ethyl 2-Formylphenoxy Acetate

Ethyl 2-formylphenoxy acetate serves as a key intermediate. It is synthesized via O-alkylation of salicylaldehyde with ethyl bromoacetate in dimethylformamide (DMF) using as a base (Scheme 1) . Electron-withdrawing substituents (e.g., nitro groups) on the salicylaldehyde ring necessitate extended reaction times (10 hours) due to reduced electrophilicity at the carbonyl .

Base-Catalyzed Cyclization

Cyclization of ethyl 2-formylphenoxy acetate under basic conditions (anhydrous in DMF at 92–94°C) produces ethyl benzofuran-2-carboxylate, which is hydrolyzed to the free acid (Scheme 2) . Substituents significantly influence reaction efficiency:

-

Electron-donating groups (e.g., methoxy) : Accelerate cyclization (73% yield in 4 hours) .

-

Electron-withdrawing groups (e.g., nitro) : Require higher base concentrations and longer durations .

Table 2. Cyclization Conditions for Ethyl 2-Formylphenoxy Acetate Derivatives

| Substituent | Base Equivalents | Time (hours) | Yield (%) |

|---|---|---|---|

| 5-Nitro-3-methoxy | 1.3 | 4 | 73 |

| 5-Chloro | 1.0 | 2 | 85 |

| 5-Bromo | 1.0 | 2 | 88 |

Alternative Synthetic Routes

Hydrolysis of Esters

Ethyl benzofuran-2-carboxylate intermediates, such as those in the synthesis of vilazodone precursors, are hydrolyzed using aqueous NaOH or HCl to yield the carboxylic acid . For example, ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate undergoes hydrolysis with methanolic HCl to produce 5-(1-piperazinyl)this compound .

Curtius Rearrangement of Carbohydrazides

Benzofuran-2-carbonyl azides (6a , b ), derived from benzofuran-2-carbohydrazides (5a , b ), undergo Curtius rearrangement in xylene to form isocyanates. While primarily used for amide synthesis, this method highlights the versatility of this compound derivatives .

Characterization and Analytical Data

Applications and Derivatives

This compound derivatives exhibit diverse bioactivities:

Properties

IUPAC Name |

1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFSPAZVIVZPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060090 | |

| Record name | 2-Benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-41-3 | |

| Record name | 2-Benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzofurancarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z6NMG947L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.